beta-Ergocryptinine

Descripción general

Descripción

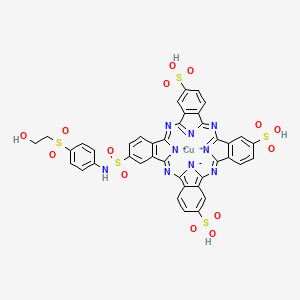

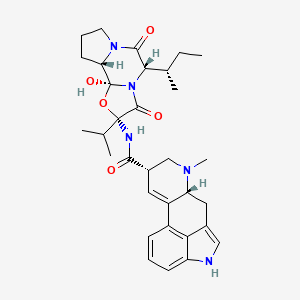

Beta-Ergocryptinine: is a natural ergot alkaloid, which is a derivative of ergoline. It is one of the isomers of ergocryptine, differing from alpha-ergocryptine by the position of a single methyl group. This compound is isolated from ergot, a fungus that grows on rye and related plants. This compound has significant pharmacological properties and is used as a starting material for the synthesis of various therapeutic agents .

Aplicaciones Científicas De Investigación

Beta-Ergocryptinine has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other ergot alkaloids and related compounds.

Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions such as Parkinson’s disease and migraines.

Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical studies.

Mecanismo De Acción

Beta-2 agonists act as ligands to adrenergic receptors with increased selectivity towards beta-2 adrenergic receptors . Due to the similar properties between the classes of adrenergic receptors, beta-2 agonists can create an “off-target” effect in stimulating either alpha-1, alpha-2, or beta-1 receptors .

Safety and Hazards

It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthetic pathway to beta-Ergocryptinine begins with the prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP), derived from mevalonic acid. This reaction is catalyzed by the enzyme prenyltransferase, specifically 4-dimethylallyltryptophan synthase (FgaPT2) in Aspergillus fumigatus. The process involves the formation of an allylic carbocation, nucleophilic attack by tryptophan, and deprotonation to restore aromaticity, resulting in the product 4-dimethylallyltryptophan .

Industrial Production Methods: this compound is typically isolated from ergot or fermentation broth. The industrial production involves cultivating the ergot fungus under controlled conditions to produce the alkaloid, followed by extraction and purification processes .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Ergocryptinine undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the ergoline ring structure.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 monooxygenase enzymes are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of elymoclavine .

Comparación Con Compuestos Similares

Alpha-Ergocryptine: Differs from beta-Ergocryptinine by the position of a single methyl group.

Ergotamine: Another ergot alkaloid with similar pharmacological properties.

Ergometrine: Used primarily in obstetrics for its uterotonic effects.

Uniqueness: this compound is unique due to its specific structural configuration, which influences its interaction with biological targets and its pharmacological profile. The presence of the sec-butyl group in this compound, as opposed to the isobutyl group in alpha-Ergocryptine, results in distinct biological activities and therapeutic potentials .

Propiedades

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20-,24+,25-,27-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWXOXLDOMRDHW-NKIAMHPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19467-61-9 | |

| Record name | beta-Ergocryptinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-ERGOCRYPTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142T1S7N8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The research mentions a maximum allowable limit for ergot alkaloids in food products. What analytical techniques were used to determine the levels of beta-Ergocryptinine and ensure they were within acceptable limits?

A1: The study employed a multi-faceted approach to identify and quantify this compound and other ergot alkaloids in food samples. High-performance liquid chromatography (HPLC) served as the primary method for both identification and quantification. [] To further confirm the HPLC results, researchers utilized thin-layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS). [] These complementary techniques provided a robust analytical framework for accurate assessment of ergot alkaloid levels in food products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B570590.png)

![Formaldehyde, [N-(4-amino-3-pyridyl)formimidoyl]- (6CI)](/img/new.no-structure.jpg)

![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)

![N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine](/img/structure/B570599.png)

![4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde](/img/structure/B570602.png)

![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)